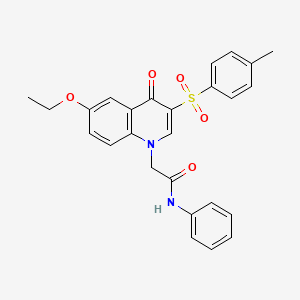

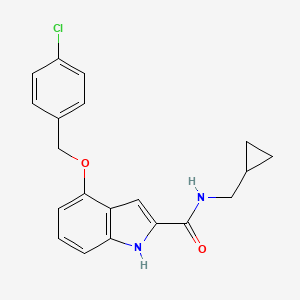

![molecular formula C16H10N4O2S2 B2886346 N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-66-7](/img/structure/B2886346.png)

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Pyridinylpiperazines are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond by a single bond that is not part of a ring .

Synthesis Analysis

Thiazoles and their derivatives have been synthesized using various methods. For example, hybrid antimicrobials that combine the effect of two or more agents have been synthesized . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Tiazofurin (antineoplastic drug) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the yield and melting point of a compound can be determined through experimental methods .科学的研究の応用

Dynamic Tautomerism and Divalent N(I) Character

- Study Findings : Research on N-(Pyridin-2-yl)thiazol-2-amine, a related compound, demonstrates its versatility and the presence of dynamic tautomerism. It exhibits electron-donating properties and shows evidence of divalent N(I) character upon protonation, which can be crucial in chemical reactions and applications [(Bhatia, Malkhede, & Bharatam, 201The scientific research applications of N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine and related compounds are diverse, focusing on their chemical properties and potential applications in various fields. Below are the key findings from relevant research papers:

Dynamic Tautomerism and Divalent N(I) Character

- Study Findings : Research on N-(Pyridin-2-yl)thiazol-2-amine, a related compound, demonstrates its versatility and the presence of dynamic tautomerism. It exhibits electron-donating properties and shows evidence of divalent N(I) character upon protonation, which can be crucial in chemical reactions and applications (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis of Biologically Potent Derivatives

- Study Findings : Another study describes the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, a compound class similar to the one . The synthesis process highlights a metal-free approach and a broad scope of substrates, which suggests potential applications in the development of therapeutic agents (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Electrochromic Applications

- Study Findings : A related compound, Thiadiazolo[3,4-c]pyridine, has been used in the development of fast-switching green electrochromic polymers. These polymers demonstrate lower bandgaps and higher coloration efficiency, indicating potential applications in electrochromic devices (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

Catalyst for Heterocyclic Synthesis

- Study Findings : N-(Pyridin-2-yl)thiazol-2-amine and related compounds have been used as catalysts in the efficient synthesis of various heterocyclic compounds like benzoxazoles, benzothiazoles, and oxazolo[4,5-b]pyridines, demonstrating their utility in organic synthesis (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).

Potential in Anticancer Research

- Study Findings : Derivatives of this class of compounds have been studied for their anticancer properties. For example, a study on 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles containing pyridin-4-yl groups showed significant cytotoxicity against various cancer cell lines, indicating their potential in anticancer drug development (Abdo & Kamel, 2015).

作用機序

Target of Action

The primary targets of N-(4-(pyridin-3-yl)thiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine, also known as CCG-29225, are currently not well-defined in the literature. This compound is a complex molecule that contains several functional groups, including a pyridine ring, a thiazole ring, and a benzothiazole ring. These functional groups are common in many biologically active compounds , suggesting that CCG-29225 could interact with multiple targets in the body.

Mode of Action

For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Similarly, pyridine derivatives have been associated with a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the lack of specific information on CCG-29225, it’s challenging to outline the exact biochemical pathways it affects. Based on the known activities of similar compounds, it’s plausible that ccg-29225 could influence a variety of biochemical pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .

Result of Action

Based on the known effects of similar compounds, it’s plausible that ccg-29225 could exert a range of effects at the molecular and cellular level, potentially including modulation of cellular signaling pathways, inhibition of microbial growth or viral replication, reduction of inflammation and pain, protection of neurons, and inhibition of tumor growth .

Safety and Hazards

特性

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2S2/c1-2-9(6-17-3-1)11-7-23-15(19-11)20-16-18-10-4-12-13(22-8-21-12)5-14(10)24-16/h1-7H,8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMVYGLECCBZBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

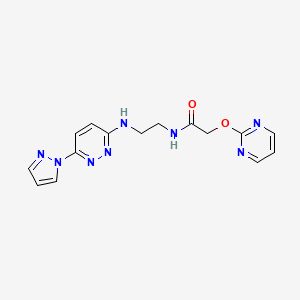

![N-(2-ethyl-6-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2886263.png)

![trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2886264.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886265.png)

![2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2886268.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2886269.png)

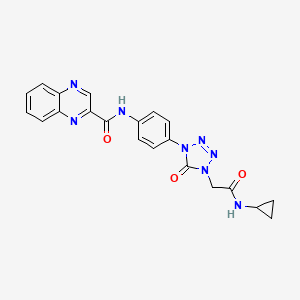

![2-[[1-(Quinoxaline-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886273.png)

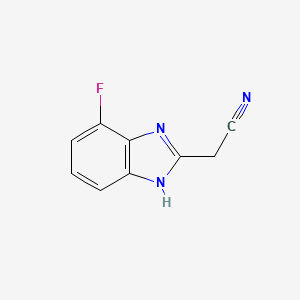

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2886282.png)

![4'-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B2886283.png)